molecular formula C12H36O6Si6 B120686 Dodecamethylcyclohexasiloxane CAS No. 540-97-6

Dodecamethylcyclohexasiloxane

Cat. No. B120686
CAS RN: 540-97-6
M. Wt: 444.92 g/mol
InChI Key: IUMSDRXLFWAGNT-UHFFFAOYSA-N
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Description

Dodecamethylcyclohexasiloxane is a compound of interest in the field of organosilicon chemistry. While the provided papers do not directly discuss dodecamethylcyclohexasiloxane, they do provide insights into the synthesis, structure, and properties of related organosilicon compounds, which can be useful in understanding the broader context of such molecules.

Synthesis Analysis

The synthesis of complex organosilicon compounds often involves multi-step reactions and the use of specific reagents to achieve the desired molecular architecture. For example, the synthesis of dodecamethoxytricyclobutabenzene (TCBB) involves [2 + 2] cycloadditions of benzyne and ketene silyl acetals, demonstrating the use of cycloaddition reactions in the synthesis of organosilicon compounds . Similarly, the synthesis of dodecaphenylcyclohexasilane from dichlorodiphenylsilane and lithium highlights the use of halogen-lithium exchange reactions in the formation of cyclosilanes .

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be complex, with various substituents influencing the overall geometry. For instance, the study of 4,4,8,8,12,12-hexamethyltrispiro dodecane revealed a twist-boat conformation of the cyclohexane ring, with long C-C bonds in the methyl substituents and alternating valence angles . This suggests that per-alkylated cyclohexanes can adopt non-planar conformations, which may also be relevant for understanding the structure of dodecamethylcyclohexasiloxane.

Chemical Reactions Analysis

The reactivity of organosilicon compounds can vary significantly depending on their structure. Dodecaphenylcyclohexasilane, for example, is resistant to silicon-silicon bond cleavage by many reagents, except for lithium, which can cause ring opening . This indicates that the silicon-silicon bonds in cyclosilanes can be quite stable, which is an important consideration when studying the chemical reactions of dodecamethylcyclohexasiloxane.

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. For example, the crystal structure of 2,6,8,12-tetraacetylhexaazatetracyclo dodecane revealed intermolecular hydrogen bonding, which can affect the compound's solubility and melting point . Similarly, the presence of shortened interatomic distances in a rigid 6-membered heterocycle was observed in the structure of 1-chloromethyl-2,9,10-trioxa-6-aza-silatricyclo dodecane . These findings suggest that the physical properties of dodecamethylcyclohexasiloxane may also be influenced by its molecular conformation and intermolecular interactions.

Scientific Research Applications

1. Environmental Impact and Ecotoxicology

  • D6 is used extensively in the chemical industry and its eco-toxicity is a subject of research. A study by Hossain et al. (2021) demonstrated that exposure to D6 affects the antioxidant response and gene expression in crayfish (Procambarus clarkii), indicating potential environmental and ecological impacts. This study is crucial for understanding the toxicity of D6 in aquatic organisms and its broader environmental implications (Hossain et al., 2021).

2. Polymerization and Chemical Synthesis

  • D6 has applications in the synthesis of functional oligosilanes. Chernyavskii et al. (2002) explored its reactions with metal chlorides, leading to the creation of chloro derivatives of linear and cyclic permethyloligosilanes and cyclolinear permethylpolysilane-siloxanes. This research contributes to the development of new materials and polymers (Chernyavskii et al., 2002).

3. Atmospheric Modeling and Environmental Fate

  • The atmospheric behavior of D6 has been studied to understand its environmental fate. Janechek et al. (2017) incorporated D6 and its oxidation products into an atmospheric model, providing insights into their transport, reactions, and potential for aerosol formation in the environment. This research is vital for assessing the environmental impact of D6 and related compounds (Janechek et al., 2017).

4. Bioaccumulation Studies

  • Studies on the bioaccumulation of D6 in organisms such as fish have been conducted. For instance, Cantu and Gobas (2021) examined the bioaccumulation behavior of D6 in rainbow trout, contributing to the understanding of its environmental persistence and potential risks to aquatic life (Cantu & Gobas, 2021).

5. Waste Management and Treatment

  • The removal of D6 from wastewater has been a subject of research. For example, a study by Zhang (2016) investigated the effectiveness of electrochemical oxidation in removing D6 from cosmetic wastewater treatment plant effluents, contributing to the development of more efficient waste treatment methods (Zhang, 2016).

Safety And Hazards

Dodecamethylcyclohexasiloxane may cause eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of skin contact, it is recommended to wash off with soap and plenty of water . If swallowed, it is advised not to induce vomiting and to rinse the mouth with water .

properties

IUPAC Name

2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl-1,3,5,7,9,11-hexaoxa-2,4,6,8,10,12-hexasilacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H36O6Si6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMSDRXLFWAGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36O6Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027183
Record name Dodecamethylcyclohexasiloxane
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Molecular Weight

444.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexasiloxane, 2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl-
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Boiling Point

245 °C
Record name DODECAMETHYLCYCLOHEXASILOXANE
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Flash Point

91 °C (196 °F) - closed cup
Record name DODECAMETHYLCYCLOHEXASILOXANE
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Solubility

In water, 0.0051 mg/L at 23 °C
Record name DODECAMETHYLCYCLOHEXASILOXANE
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Density

0.9672 g/cu cm at 25 °C
Record name DODECAMETHYLCYCLOHEXASILOXANE
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Vapor Pressure

0.0169 mm Hg at 25 °C
Record name DODECAMETHYLCYCLOHEXASILOXANE
Source Hazardous Substances Data Bank (HSDB)
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Product Name

Dodecamethylcyclohexasiloxane

Color/Form

Oily liquid, Clear, siloxane fluid

CAS RN

540-97-6
Record name Dodecamethylcyclohexasiloxane
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Record name Dodecamethylcyclohexasiloxane
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Record name Cyclohexasiloxane, 2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl-
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Record name Dodecamethylcyclohexasiloxane
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Record name Dodecamethylcyclohexasiloxane
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Record name DODECAMETHYLCYCLOHEXASILOXANE
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Melting Point

-3 °C
Record name DODECAMETHYLCYCLOHEXASILOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecamethylcyclohexasiloxane
Reactant of Route 2
Dodecamethylcyclohexasiloxane
Reactant of Route 3
Dodecamethylcyclohexasiloxane
Reactant of Route 4
Dodecamethylcyclohexasiloxane

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